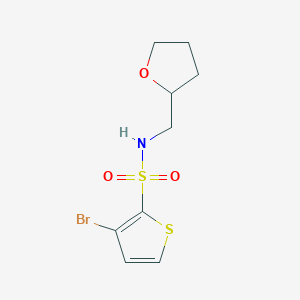
N-ethyl-N-(3-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(3-methylphenyl)prop-2-enamide, also known as EMPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EMPP is a yellow crystalline solid that has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol. In
Mécanisme D'action
The exact mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide is not well understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, as well as reduce pain and swelling in inflamed tissues. N-ethyl-N-(3-methylphenyl)prop-2-enamide has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-N-(3-methylphenyl)prop-2-enamide is its ease of synthesis and high yield. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potentially valuable tool for studying the mechanisms of inflammation and pain. However, one limitation of N-ethyl-N-(3-methylphenyl)prop-2-enamide is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of N-ethyl-N-(3-methylphenyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-ethyl-N-(3-methylphenyl)prop-2-enamide that exhibit improved potency and selectivity for COX-2 inhibition. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide may be used as a starting material for the synthesis of new chiral auxiliaries and heterocyclic compounds with potential applications in organic synthesis and material science. Finally, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(3-methylphenyl)prop-2-enamide and its potential therapeutic applications.
Méthodes De Synthèse
N-ethyl-N-(3-methylphenyl)prop-2-enamide can be synthesized through the condensation reaction of N-ethylacetamide and 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction yields N-ethyl-N-(3-methylphenyl)prop-2-enamide as a yellow crystalline solid with a high yield of around 80%.
Applications De Recherche Scientifique
N-ethyl-N-(3-methylphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-ethyl-N-(3-methylphenyl)prop-2-enamide has also been studied for its potential use as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, N-ethyl-N-(3-methylphenyl)prop-2-enamide has been used as a starting material for the synthesis of other compounds, such as chiral auxiliaries and heterocyclic compounds.
Propriétés
IUPAC Name |
N-ethyl-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-12(14)13(5-2)11-8-6-7-10(3)9-11/h4,6-9H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPEUORPNLGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)

